molecular formula C24H17N3O B2379139 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide CAS No. 313403-50-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide

Cat. No. B2379139
CAS RN: 313403-50-8
M. Wt: 363.42
InChI Key: MAPZOKWUCJDCEV-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide, also known as BIN-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. BIN-1 is a synthetic compound that has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.

Scientific Research Applications

Synthesis and Bioactivity

  • Research has explored the synthesis of benzimidazole containing compounds and their copper(II) complexes, demonstrating significant DNA binding, cellular DNA lesion activities, and in vitro cytotoxic effects against cancer cell lines. This showcases their potential as therapeutic agents in cancer treatment (Paul et al., 2015).

Photophysical Properties

  • Studies on novel 2-aryl-1,2,3-triazoles as blue-emitting fluorophores for potential use in organic light-emitting diodes (OLEDs) have been conducted. These compounds exhibit significant absorption and emission properties, indicating their utility in material science for creating efficient OLEDs (Padalkar et al., 2015).

Anticancer Evaluation

  • Synthesis and characterization of benzimidazole derivatives for anticancer evaluation have been reported. These compounds have shown promising in vitro anticancer activity, highlighting their potential in the development of new anticancer drugs (Salahuddin et al., 2014).

Photoredox Catalysis

  • Benzimidazolium naphthoxide betaine has been synthesized and utilized as a novel betaine photoredox catalyst under visible light irradiation. This opens avenues for its application in photoredox catalysis for various organic transformations (Hasegawa et al., 2018).

Green Synthesis Approaches

  • The green synthesis of benzimidazoles using ionic liquids demonstrates an environmentally friendly approach to synthesizing these compounds. This method supports the principles of green chemistry by reducing the use of hazardous solvents (Nikpassand & Pirdelzendeh, 2016).

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24(18-12-7-9-16-8-1-2-10-17(16)18)27-20-13-4-3-11-19(20)23-25-21-14-5-6-15-22(21)26-23/h1-15H,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPZOKWUCJDCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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